molecular formula C5H10O2 B14691331 2-Furanol, tetrahydro-4-methyl- CAS No. 34314-85-7

2-Furanol, tetrahydro-4-methyl-

Cat. No.: B14691331
CAS No.: 34314-85-7
M. Wt: 102.13 g/mol
InChI Key: GUVYMUAZCMZDPM-UHFFFAOYSA-N
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Description

2-Furanol, tetrahydro-4-methyl-: is an organic compound belonging to the furan family It is characterized by a furan ring that is fully hydrogenated and substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanol, tetrahydro-4-methyl- typically involves the hydrogenation of 4-methylfuran. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation of the furan ring.

Industrial Production Methods

Industrial production of 2-Furanol, tetrahydro-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient hydrogenation. The product is then purified through distillation or crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furanol, tetrahydro-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the compound to form saturated alcohols.

    Substitution: The methyl group at the 4-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or alkylating agents (R-X).

Major Products Formed

    Oxidation: Formation of 4-methyl-2-furanone or 4-methyl-2-furancarboxylic acid.

    Reduction: Formation of tetrahydro-4-methylfuran-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Furanol, tetrahydro-4-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furanol, tetrahydro-4-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furanol, tetrahydro-2-methyl-
  • 2-Furanmethanol, tetrahydro-
  • Tetrahydrofurfuryl alcohol

Comparison

2-Furanol, tetrahydro-4-methyl- is unique due to its specific substitution pattern and hydrogenation state. Compared to 2-Furanol, tetrahydro-2-methyl-, it has a different position of the methyl group, which can lead to variations in reactivity and applications. Tetrahydrofurfuryl alcohol, on the other hand, has a hydroxymethyl group instead of a methyl group, resulting in different chemical properties and uses.

Properties

CAS No.

34314-85-7

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

4-methyloxolan-2-ol

InChI

InChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3

InChI Key

GUVYMUAZCMZDPM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1)O

Origin of Product

United States

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